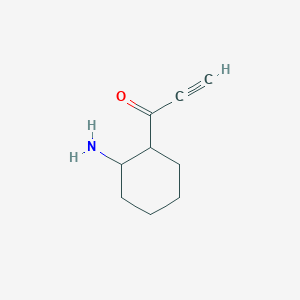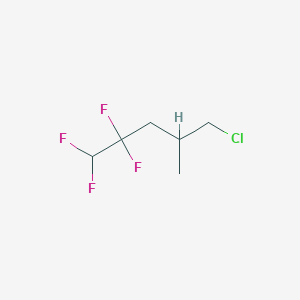
5-Chloro-1,1,2,2-tetrafluoro-4-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,1,2,2-tetrafluoro-4-methylpentane: is an organic compound that belongs to the class of halogenated alkanes It is characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,1,2,2-tetrafluoro-4-methylpentane typically involves the halogenation of 4-methylpentane. The process includes the following steps:
Chlorination: The addition of a chlorine atom is usually carried out using chlorine gas or other chlorinating agents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,1,2,2-tetrafluoro-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
5-Chloro-1,1,2,2-tetrafluoro-4-methylpentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of halogenated alkanes on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1,1,2,2-tetrafluoro-4-methylpentane involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,1,1-trifluoro-4-methylpentane
- 2-Chloro-1,1,1,2-tetrafluoroethane
- 1-Chloro-1,2,2,2-tetrafluoroethane
Uniqueness
5-Chloro-1,1,2,2-tetrafluoro-4-methylpentane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C6H9ClF4 |
|---|---|
Molecular Weight |
192.58 g/mol |
IUPAC Name |
5-chloro-1,1,2,2-tetrafluoro-4-methylpentane |
InChI |
InChI=1S/C6H9ClF4/c1-4(3-7)2-6(10,11)5(8)9/h4-5H,2-3H2,1H3 |
InChI Key |
RVKRKGDGTYOBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(F)F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


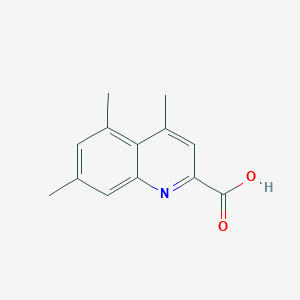
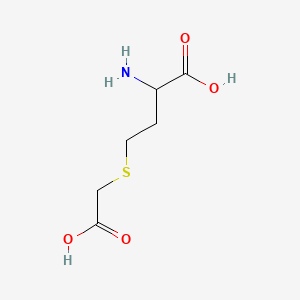
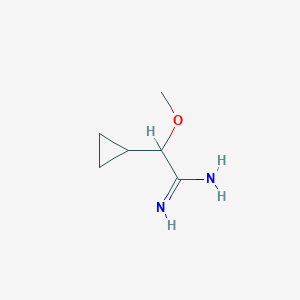
![(2S)-2-[(tert-butoxy)methyl]pyrrolidine](/img/structure/B13215116.png)
![Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13215122.png)

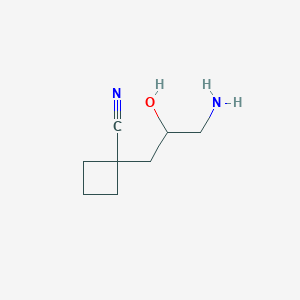
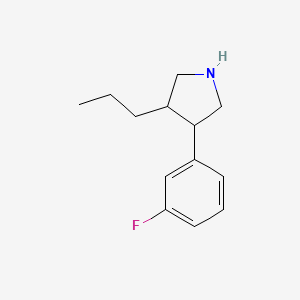
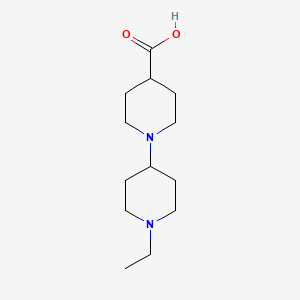

![tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate](/img/structure/B13215144.png)
![2-(4-Methoxyphenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13215145.png)

